

Thermochemistry data for 2,3-Dimethylpyrazine

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Compound of Interest

Compound Name: 2,3-Dimethylpyrazine

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An In-depth Technical Guide on the Thermochemistry of 2,3-Dimethylpyrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermochemical data available for **2,3-Dimethylpyrazine** (C₆H₈N₂). The information is presented in a structured format to facilitate its use in research, drug development, and other scientific applications. This document includes quantitative thermochemical data, detailed experimental protocols for the cited measurements, and a visualization of the experimental workflow.

Core Thermochemical Data

2,3-Dimethylpyrazine is a heterocyclic aromatic organic compound with a pyrazine ring substituted with two methyl groups. Its thermochemical properties are crucial for understanding its stability, reactivity, and behavior in various chemical processes.

Data Presentation

The experimentally determined thermochemical data for **2,3-Dimethylpyrazine** at 298.15 K (25 °C) are summarized in the tables below.

Table 1: Molar Enthalpy of Formation of **2,3-Dimethylpyrazine**

Phase	Molar Enthalpy of Formation ($\Delta_f H^\circ_m$)	Method	Reference
Gas (g)	126.0 ± 1.6 kJ/mol	Combustion Calorimetry & Calvet Microcalorimetry	[Ribeiro da Silva et al., 1996]
Liquid (l)	75.3 ± 1.5 kJ/mol	Static-Bomb Combustion Calorimetry	[Ribeiro da Silva et al., 1996]

Table 2: Molar Enthalpy of Vaporization of **2,3-Dimethylpyrazine**

Parameter	Value	Method	Reference
Molar Enthalpy of Vaporization ($\Delta_{vap} H^\circ_m$)	50.7 ± 0.5 kJ/mol	Calvet Microcalorimetry	[Ribeiro da Silva et al., 1996]

Experimental Protocols

The thermochemical data presented in this guide were determined using well-established calorimetric techniques. The following sections detail the methodologies employed in the key experiments cited.

Static-Bomb Combustion Calorimetry

The standard molar enthalpy of formation of liquid **2,3-Dimethylpyrazine** was determined using static-bomb combustion calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container, the "bomb."

Methodology:

- **Sample Preparation:** A precisely weighed sample of liquid **2,3-Dimethylpyrazine** is encapsulated in a container of known low combustibility.

- **Bomb Assembly:** The sample is placed in a platinum crucible within a stainless steel bomb. A known amount of water is added to the bomb to ensure that the final products are in a well-defined state. The bomb is then sealed and pressurized with a large excess of pure oxygen (typically to around 3 MPa).
- **Calorimeter Setup:** The sealed bomb is placed in a calorimeter, which is a container of water with a known heat capacity. The calorimeter is equipped with a high-precision thermometer and a stirrer to ensure uniform temperature distribution.
- **Combustion:** The sample is ignited by passing an electric current through a fuse wire that is in contact with the sample. The complete combustion of the organic compound results in the formation of carbon dioxide, water, and dinitrogen gas.
- **Temperature Measurement:** The temperature of the water in the calorimeter is monitored before, during, and after the combustion reaction. The temperature rise is carefully measured to determine the amount of heat released.
- **Data Analysis:** The gross heat released during the combustion is calculated from the temperature rise and the total heat capacity of the calorimeter system (bomb, water, etc.). Corrections are applied for the heat of combustion of the fuse wire and any side reactions, such as the formation of nitric acid.
- **Calculation of Enthalpy of Formation:** The standard molar enthalpy of combustion is calculated from the corrected heat of combustion. The standard molar enthalpy of formation of the compound is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO_2 and H_2O).

Calvet Microcalorimetry

The standard molar enthalpy of vaporization of **2,3-Dimethylpyrazine** was determined using a Calvet microcalorimeter. This technique is a type of heat-flux calorimetry that measures the heat flow associated with a phase transition.

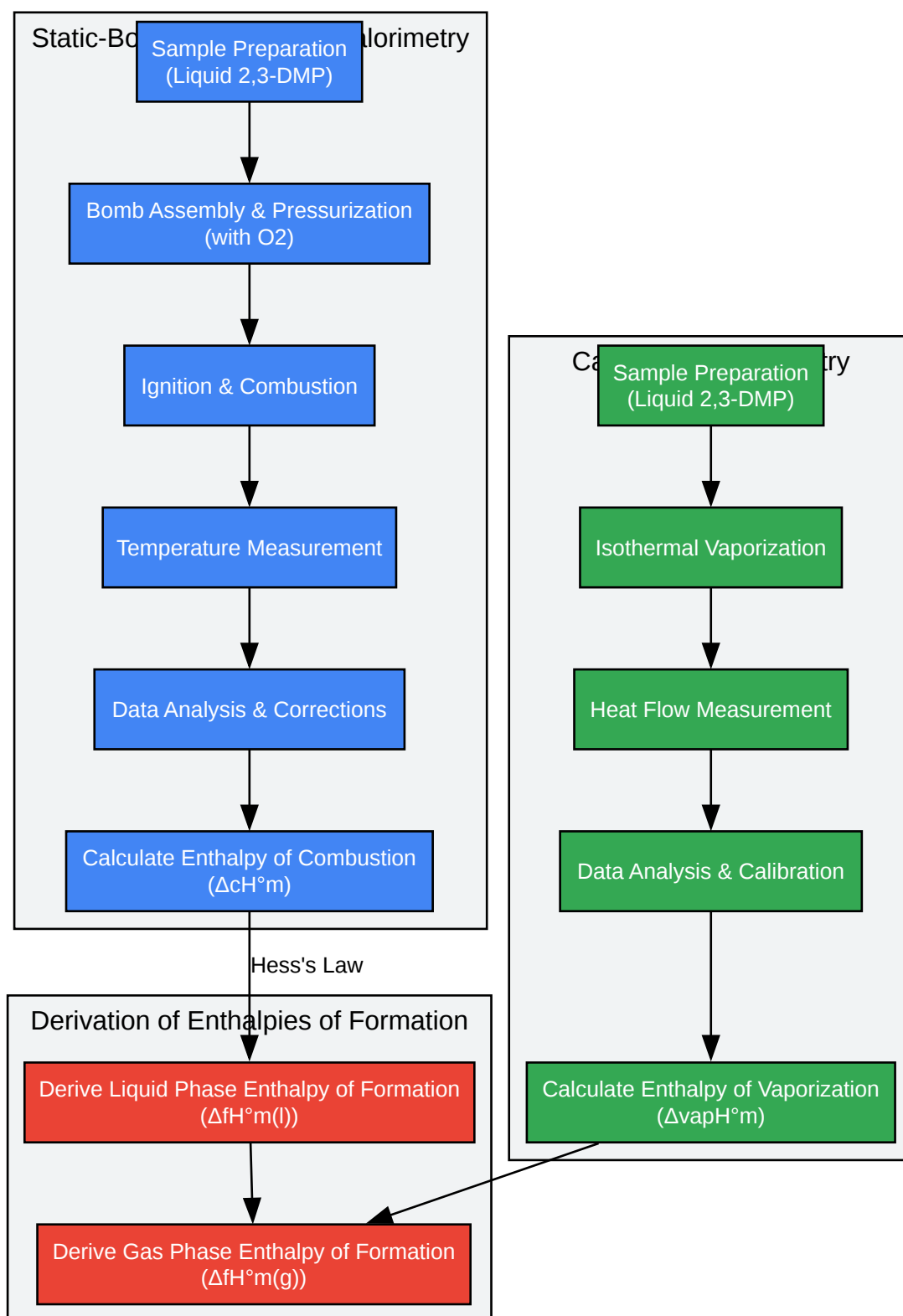
Methodology:

- **Sample Introduction:** A small, accurately weighed sample of **2,3-Dimethylpyrazine** is introduced into a sample cell within the Calvet microcalorimeter.

- **Isothermal Measurement:** The calorimeter is maintained at a constant temperature (isothermal). The vaporization of the liquid sample is induced, typically by reducing the pressure above the sample.
- **Heat Flow Detection:** As the liquid vaporizes, it absorbs heat from its surroundings. This heat flow is detected by a series of thermocouples that surround the sample cell, generating a voltage signal that is proportional to the heat flux.
- **Signal Integration:** The voltage signal is recorded over time, and the area under the resulting peak is integrated to determine the total heat absorbed during the vaporization process.
- **Calibration:** The calorimeter is calibrated by supplying a known amount of electrical energy and measuring the corresponding signal. This allows for the conversion of the integrated signal from the sample's vaporization into an accurate enthalpy value.
- **Calculation of Enthalpy of Vaporization:** The molar enthalpy of vaporization is calculated by dividing the total heat absorbed by the number of moles of the vaporized sample.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of the standard molar enthalpy of formation of a liquid organic compound, such as **2,3-Dimethylpyrazine**, using the described calorimetric methods.



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Caption: Experimental workflow for determining thermochemical data.

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